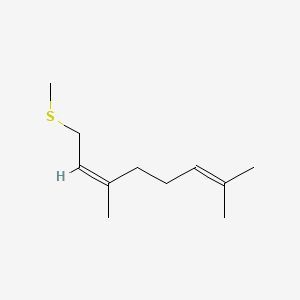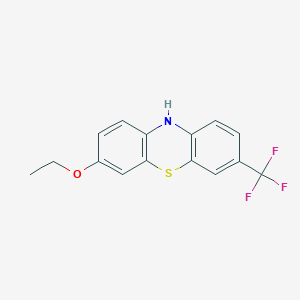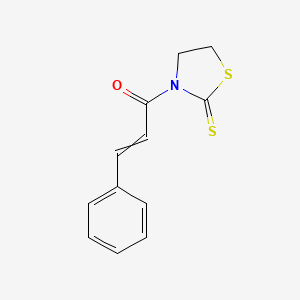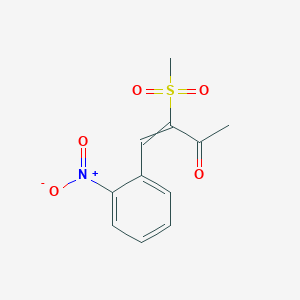
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one is an organic compound that features a methanesulfonyl group and a nitrophenyl group attached to a butenone backbone
Preparation Methods
The synthesis of 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Attachment of the methanesulfonyl group: This can be done through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 3-(Methanesulfonyl)-4-(2-aminophenyl)but-3-en-2-one.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one include:
3-(Methanesulfonyl)-4-(2-aminophenyl)but-3-en-2-one: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
4-(2-Nitrophenyl)but-3-en-2-one: Lacking the methanesulfonyl group, this compound has different chemical properties and reactivity.
3-(Methanesulfonyl)but-3-en-2-one: Without the nitrophenyl group, this compound has a simpler structure and different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
65482-21-5 |
|---|---|
Molecular Formula |
C11H11NO5S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
3-methylsulfonyl-4-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11NO5S/c1-8(13)11(18(2,16)17)7-9-5-3-4-6-10(9)12(14)15/h3-7H,1-2H3 |
InChI Key |
RUBFBUXXSIRKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


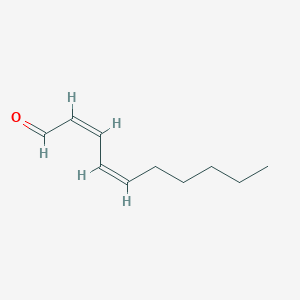
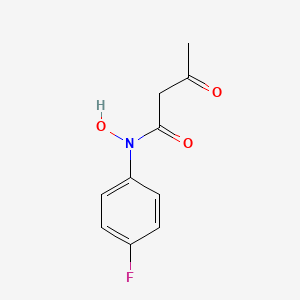
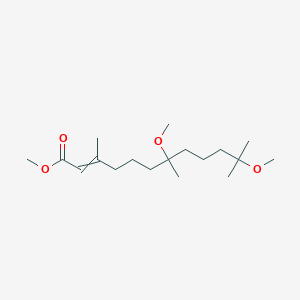
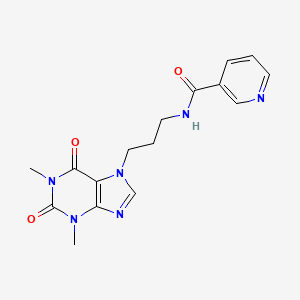

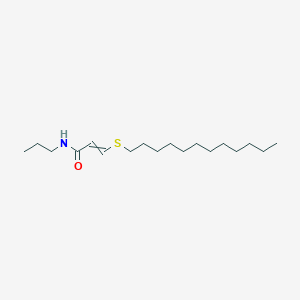
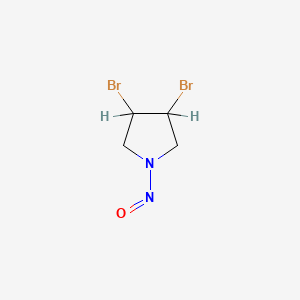

oxophosphanium](/img/structure/B14477891.png)
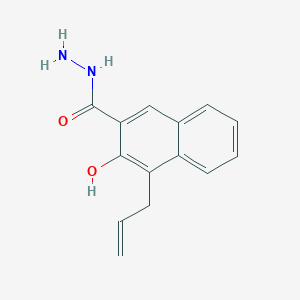
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
